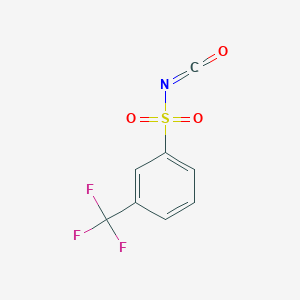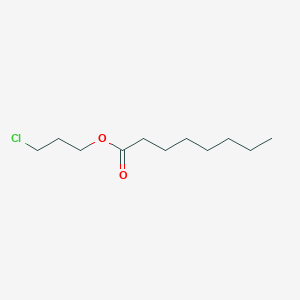![molecular formula C19H12O2 B14384209 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one CAS No. 88503-21-3](/img/structure/B14384209.png)
2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one is a complex organic compound characterized by a fused naphthofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.
Pathways Involved: It affects multiple cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, contributing to its diverse biological activities.
Comparison with Similar Compounds
2-Acetylnaphtho[2,1-b]furan: Known for its antimicrobial activity.
2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan: Exhibits significant biological activities, including antitumor properties.
Uniqueness: 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one stands out due to its unique structural features, which confer distinct reactivity and biological activity profiles. Its fused naphthofuran structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
88503-21-3 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-benzylidenebenzo[e][1]benzofuran-1-one |
InChI |
InChI=1S/C19H12O2/c20-19-17(12-13-6-2-1-3-7-13)21-16-11-10-14-8-4-5-9-15(14)18(16)19/h1-12H |
InChI Key |
KVTOUJXIEXWYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)

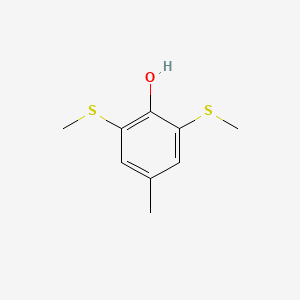
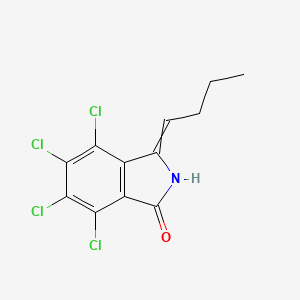
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
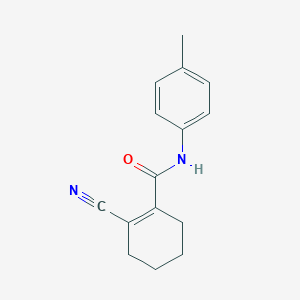
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
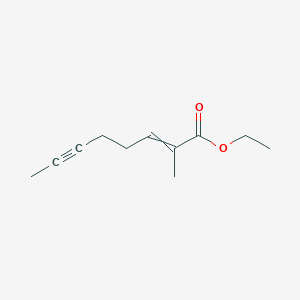
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
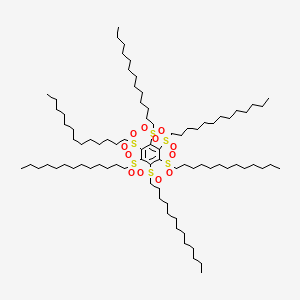
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
